molecular formula C22H29N3O2 B10840098 methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate CAS No. 1807784-35-5

methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

Cat. No. B10840098
CAS RN: 1807784-35-5
M. Wt: 367.5 g/mol
InChI Key: YKMOJVPLIUXEIP-SVBQBFEESA-N
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Description

18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont . This compound is known for its potential anti-addiction properties and has been studied for its effects on various receptors in the brain.

Preparation Methods

The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

18-Methylaminocoronaridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 18-Methylaminocoronaridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

18-Methylaminocoronaridine is compared with other similar compounds, such as:

The uniqueness of 18-Methylaminocoronaridine lies in its specific receptor interactions and its potential for reducing drug self-administration without the psychoactive effects associated with ibogaine.

properties

CAS RN

1807784-35-5

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1

InChI Key

YKMOJVPLIUXEIP-SVBQBFEESA-N

Isomeric SMILES

CNCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

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